
Ethyl (2,5-dihydroxyphenyl)(phenyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2,5-dihydroxyphenyl)(phenyl)phosphinate is an organophosphorous compound with the chemical formula C14H15O4P. This compound is known for its unique structure, which includes both ethyl and phenyl groups attached to a phosphinate moiety. It has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Ethyl (2,5-dihydroxyphenyl)(phenyl)phosphinate can be synthesized through several methods. One common synthetic route involves the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
Ethyl (2,5-dihydroxyphenyl)(phenyl)phosphinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo substitution reactions where the ethyl or phenyl groups are replaced by other functional groups. Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (2,5-dihydroxyphenyl)(phenyl)phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological molecules.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl (2,5-dihydroxyphenyl)(phenyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development.
Comparison with Similar Compounds
Ethyl (2,5-dihydroxyphenyl)(phenyl)phosphinate can be compared with other similar compounds, such as:
Ethyl phenylphosphinate: This compound lacks the dihydroxyphenyl group, making it less versatile in certain reactions.
Phenylphosphinic acid ethyl ester: Similar in structure but with different reactivity due to the absence of the dihydroxyphenyl group. The uniqueness of this compound lies in its dual functional groups, which provide a broader range of reactivity and applications.
Properties
Molecular Formula |
C14H15O4P |
|---|---|
Molecular Weight |
278.24 g/mol |
IUPAC Name |
2-[ethoxy(phenyl)phosphoryl]benzene-1,4-diol |
InChI |
InChI=1S/C14H15O4P/c1-2-18-19(17,12-6-4-3-5-7-12)14-10-11(15)8-9-13(14)16/h3-10,15-16H,2H2,1H3 |
InChI Key |
HJZMXHOHQMSFEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



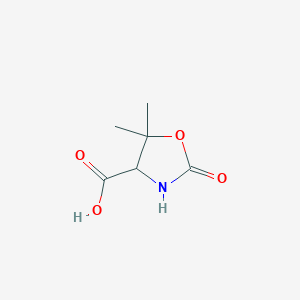
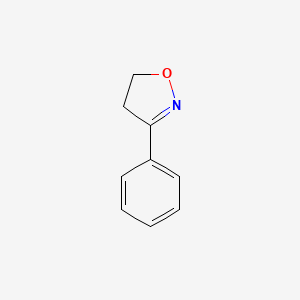
![5-[(3-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896761.png)

![N-Butyl-5-chloroimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12896767.png)
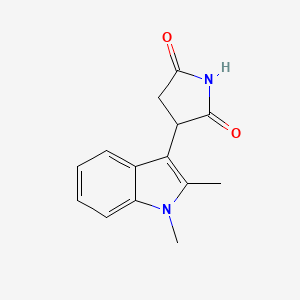
![2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide](/img/structure/B12896779.png)
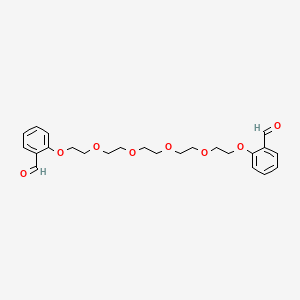


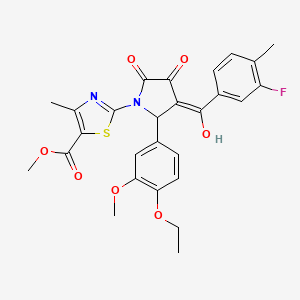
![4-Ethoxy-6-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B12896805.png)
![1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12896807.png)
